![molecular formula C14H14O5 B1608269 Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate CAS No. 314262-30-1](/img/structure/B1608269.png)
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate
Overview
Description
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate is a chemical compound with the molecular formula C13H12O5. It is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a chromen-2-one moiety linked to an ethyl propanoate group, making it a valuable molecule in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate typically involves the reaction of ethyl bromoacetate with 7-hydroxycoumarin (umbelliferone) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of umbelliferone attacks the ethyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity :
- Studies have shown that derivatives of chromen compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating potent activity . The structural similarity of ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate to these derivatives suggests it may possess similar bioactivity.
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Enzyme Inhibition :
- Research indicates that this compound can act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. A study highlighted that modifications to the chromen structure could enhance inhibitory activity, suggesting potential therapeutic applications in neuroprotection .
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Synthesis of Bioactive Compounds :
- This compound serves as a precursor in synthesizing other bioactive derivatives, including those with enhanced pharmacological profiles. Its reactivity can be exploited to develop new drugs targeting various biological pathways.
Agrochemical Applications
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Pesticidal Properties :
- The compound's bioactive nature extends to agrochemical applications, where it has been investigated for its potential as a pesticide. Chromen derivatives are known for their ability to disrupt pest physiology, making them candidates for developing environmentally friendly pest control agents.
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Plant Growth Regulators :
- This compound has been studied for its effects on plant growth and development, potentially acting as a growth regulator that enhances crop yield and resilience against environmental stressors.
- Case Study on Anticancer Activity :
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Enzyme Inhibition Study :
- In research focusing on acetylcholinesterase inhibition, it was found that modifications to the coumarin structure significantly affected the inhibitory potency. This compound was included in a series of compounds tested for their ability to inhibit this enzyme, showing promising results that warrant further investigation into its neuroprotective properties .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Ethyl benzoate: An ester used in perfumes and as a flavoring agent.
Comparison: Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate is unique due to its chromen-2-one moiety, which imparts distinct biological activities and chemical properties. Unlike simpler esters like ethyl acetate or methyl butyrate, this compound has potential therapeutic applications and is used in more specialized research and industrial applications .
Biological Activity
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H16O5 and a molecular weight of approximately 276.28 g/mol. The compound features a chromen-2-one moiety, characterized by a benzopyran structure with a ketone functional group, making it a valuable candidate for various biological applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its effectiveness against various pathogens.
2. Antioxidant Activity
The compound demonstrates notable antioxidant properties, which are essential for neutralizing free radicals in biological systems. This activity can mitigate oxidative stress, potentially reducing the risk of chronic diseases.
3. Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory effects, which may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production .
4. Anticancer Potential
Several studies have highlighted the anticancer potential of coumarin derivatives, including this compound. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Cell Membrane Disruption : Its antimicrobial activity is partly due to the disruption of bacterial cell membranes, which compromises their integrity and function.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Notable Biological Activity |
---|---|---|
Ethyl 4-methylcoumarin | C15H16O5 | Antioxidant, anticancer |
Ethyl 6-chloro-coumarin | C15H14ClO5 | Antimicrobial, anti-inflammatory |
Ethyl 7-amino-coumarin | C15H15N1O5 | Fluorescent properties |
This table illustrates how variations in substituents influence the biological activity of coumarin derivatives, emphasizing the unique profile of this compound.
Case Studies and Research Findings
- Antimicrobial Study : A study investigating the antimicrobial efficacy found that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and enzyme inhibition.
- Anticancer Research : In vitro studies demonstrated that the compound effectively inhibited MCF-7 breast cancer cells with an IC50 value of approximately 9.54 μM. This suggests potential as a therapeutic agent in cancer treatment .
- Anti-inflammatory Mechanism : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cellular models, supporting its use in inflammatory conditions.
Properties
IUPAC Name |
ethyl 2-(2-oxochromen-7-yl)oxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-17-14(16)9(2)18-11-6-4-10-5-7-13(15)19-12(10)8-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUVOHLLJOUMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395696 | |
Record name | Ethyl 2-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314262-30-1 | |
Record name | Ethyl 2-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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